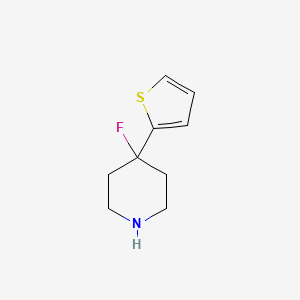

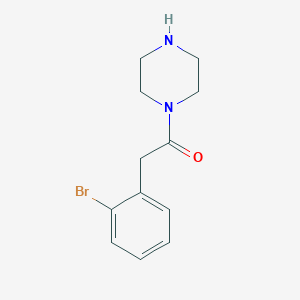

4-Fluoro-4-(thiophen-2-yl)piperidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “4-Fluoro-4-(thiophen-2-yl)piperidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to create aminothiophene derivatives .Molecular Structure Analysis

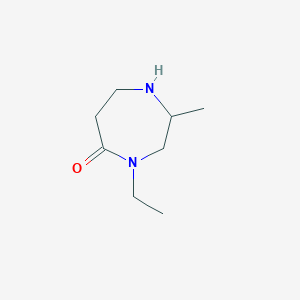

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The “4-Fluoro-4-(thiophen-2-yl)piperidine” compound contains this thiophene structure.Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

“4-Fluoro-4-(thiophen-2-yl)piperidine” derivatives have been explored for their potential as anticancer agents. The thiophene moiety, in particular, is known to contribute significantly to the anticancer activity of various compounds. Researchers utilize the structural uniqueness of thiophene to synthesize novel compounds that could act as effective drugs in the current disease scenario .

Material Science: Organic Semiconductors

The thiophene ring, a component of “4-Fluoro-4-(thiophen-2-yl)piperidine,” plays a crucial role in the development of organic semiconductors. These semiconductors are vital for the advancement of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The incorporation of “4-Fluoro-4-(thiophen-2-yl)piperidine” into materials can enhance their resistance to corrosion, which is essential for prolonging the life of metal structures and components .

Anti-inflammatory and Antimicrobial Applications

Thiophene derivatives exhibit significant anti-inflammatory and antimicrobial properties. The “4-Fluoro-4-(thiophen-2-yl)piperidine” structure can be modified to develop new drugs with enhanced pharmacological activity to treat various inflammatory and microbial infections .

Kinase Inhibition

The thiophene nucleus within “4-Fluoro-4-(thiophen-2-yl)piperidine” has been associated with kinase inhibitory activity. This is particularly important in the development of targeted therapies for diseases where kinase activity is dysregulated, such as certain types of cancer .

Neuropharmacology: Anti-psychotic and Anti-anxiety

Piperidine derivatives, including “4-Fluoro-4-(thiophen-2-yl)piperidine,” are being investigated for their neuropharmacological applications. They have shown promise as potential anti-psychotic and anti-anxiety medications, contributing to the search for new treatments in mental health .

Mecanismo De Acción

While the specific mechanism of action for “4-Fluoro-4-(thiophen-2-yl)piperidine” is not mentioned in the retrieved papers, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to handle it with care, using protective equipment, and to avoid release to the environment .

Direcciones Futuras

Thiophene-based analogs, including “4-Fluoro-4-(thiophen-2-yl)piperidine”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

Propiedades

IUPAC Name |

4-fluoro-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBQOVNCXMUALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4-(thiophen-2-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)

![2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472291.png)

![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)